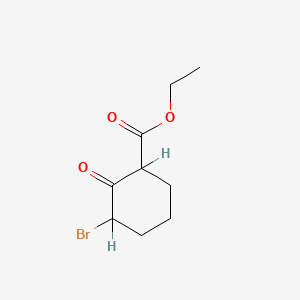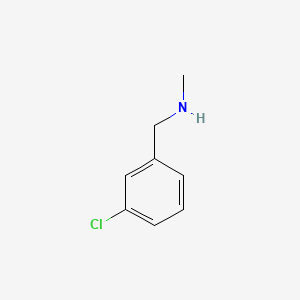
2-(2-Chlorophenoxymethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₉ClO₂. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and polymer science. The compound features an oxirane ring, which is a three-membered cyclic ether, and a chlorophenyl group, making it a valuable building block in chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenoxymethyl)oxirane can be synthesized by reacting styrene with 2-chlorophenol in the presence of a metal cation, such as zinc or aluminum, and a ligand like tetrahydrofuran. This reaction initiates the ring-opening polymerization of styrene, leading to the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols and related compounds.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenoxymethyl)oxirane is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenoxymethyl)oxirane involves the ring-opening reactions of the oxirane ring. This process can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles, which attack the electrophilic carbon atoms of the oxirane ring, resulting in ring-opening and subsequent product formation .
Comparación Con Compuestos Similares
- 2-(2-Bromophenoxymethyl)oxirane
- 2-(2-Fluorophenoxymethyl)oxirane
- 2-(2-Methylphenoxymethyl)oxirane
Comparison: 2-(2-Chlorophenoxymethyl)oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine analog may exhibit different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine. Similarly, the fluorine analog may have different electronic effects due to the high electronegativity of fluorine. The methyl analog, on the other hand, would have different steric and electronic properties due to the presence of the methyl group instead of a halogen .
Propiedades
IUPAC Name |
2-[(2-chlorophenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFPRFMOMGBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-04-6 |
Source


|
| Record name | 1-(2-Chlorophenoxy)-2,3-epoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














